N-Methyltaxol C

説明

Synthesis Analysis

The synthesis of N-Methyltaxol C involves the selective methylation of the C3' amide of taxanes. This process begins with the sequential silylation of Taxol C at the 2', 7, and 1-hydroxyl groups, followed by a reaction with potassium tert-butoxide and methyl iodide to afford N-methylated derivatives. Finally, the removal of silyl protecting groups yields N-Methyltaxol C and N-methylpaclitaxel (Santhapuram et al., 2008).

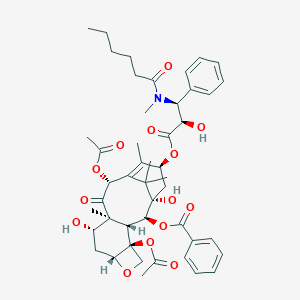

Molecular Structure Analysis

The molecular structure of N-Methyltaxol C, determined through methods such as gas electron diffraction, reveals specific bond distances and angles that are crucial for its biological activity. These structural details help in understanding the interactions of N-Methyltaxol C with biological targets (Kitano, Fukuyama, & Kuchitsu, 1973).

Chemical Reactions and Properties

N-Methyltaxol C undergoes various chemical reactions due to its functional groups. Techniques like palladium-catalyzed C-H activation and copper-catalyzed C-C coupling reactions are examples of methodologies that could potentially modify N-Methyltaxol C for further applications (Anas, Cordi, & Kagan, 2011).

科学的研究の応用

Taxol has been a subject of interest for researchers, medical professionals, politicians, and entrepreneurs for almost half a century . Its medicinal value as a potent anti-cancer compound has expanded greatly over time as new applications have been identified for the treatment of diverse indications .

Despite the incomplete knowledge of its complex biosynthesis pathway, huge strides have been taken towards improving access to this diterpenoid compound and meeting the ever-increasing demand . The productivity of Taxol has increased thanks to the development of new methods, from the pioneering bark extraction techniques and complete chemical synthesis, to semi-synthesis from precursors such as baccatin III extracted from Taxus spp. plant cultures .

-

Catalytic N-Methyl Amidation of Carboxylic Acids

- Field : Organic Chemistry

- Summary : N-Methyl amides are valuable building blocks in natural products and pharmaceutical science . The generation of N-Methyl amides using simple acids with high atom economy is rare .

- Method : An atom economic protocol to prepare this valuable motif under DABCO/Fe 3 O 4 cooperative catalysis . This protocol is operationally simple and compatible with a range of aliphatic and (hetero)aromatic acids with very good yields (60–99%) .

- Results : The Fe 3 O 4 can be easily recovered and high efficiency is maintained for up to ten cycles .

-

Impurity in Clinically Used Taxanes

- Selective Synthesis of N-Methylamines

- Field : Organic Chemistry

- Summary : N-Methylated amines play an important role in regulating the biological and pharmaceutical properties of all kinds of life science molecules . In general, this class of compounds is synthesized via reductive amination reactions using high pressure of molecular hydrogen .

- Method : A convenient iron-catalyzed reductive amination process has been developed for the selective synthesis of N-methylamines . This process uses nitroarenes and paraformaldehyde, in which the latter acts as both methylation and reducing agent in the presence of a reusable iron oxide catalyst .

- Results : The general applicability of this protocol is demonstrated by the synthesis of >50 important N-methylamines .

将来の方向性

The future directions of N-Methyltaxol C research could involve further exploration of its biological activity and potential applications in medicine. The compound’s ability to induce conduction arrhythmias and reduce coronary flow and left ventricular systolic pressure in the isolated heart suggests potential applications in cardiovascular research .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3/t31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTMOSWWGSCCPR-AMMYIWEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N(C)[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347701 | |

| Record name | N-Methyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyltaxol C | |

CAS RN |

153083-53-5 | |

| Record name | N-Methyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153083-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyltaxol C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XZ25D5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。